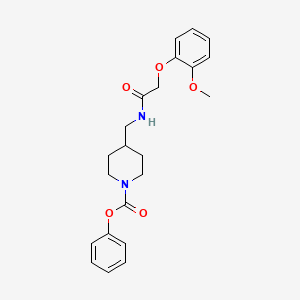

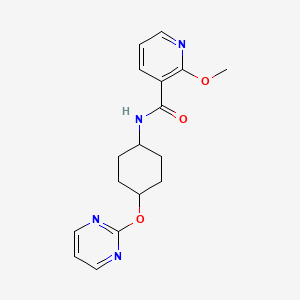

Phenyl 4-((2-(2-methoxyphenoxy)acetamido)methyl)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phenyl 4-((2-(2-methoxyphenoxy)acetamido)methyl)piperidine-1-carboxylate is a complex organic compound. It is related to the class of compounds known as piperidine derivatives . Piperidine is a widely used structural motif in organic and medicinal chemistry, known for its presence in many pharmaceuticals and alkaloids .

Wissenschaftliche Forschungsanwendungen

Synthetic Routes and Medicinal Chemistry

Phenyl 4-((2-(2-methoxyphenoxy)acetamido)methyl)piperidine-1-carboxylate is a complex molecule that finds application in various areas of scientific research, especially in the synthesis of medicinal compounds. A notable study outlines its use in Oxindole Synthesis via Palladium‐catalyzed C-H Functionalization . This process is part of a broader effort in medicinal chemistry to synthesize inhibitors for enzymes like serine palmitoyl transferase, crucial in the development of therapeutic agents (Magano, Kiser, Shine, & Chen, 2014).

Synthetic Analgesics Development

Another field of application is the development of synthetic analgesics. Research into N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides has highlighted the synthesis of 4-arylamino-4-piperidinecarboxylic acids as starting materials for creating potent analgesics. Such compounds have shown significant potency compared to morphine, emphasizing the molecule's role in pain management research (Van Daele et al., 1976).

Antiviral and Antimicrobial Activities

Research into Phenylpropionamides, Piperidine, and Phenolic Derivatives from Ailanthus altissima has isolated novel compounds, including piperidine derivatives, demonstrating moderate inhibitory activity against Tobacco mosaic virus (TMV), showcasing potential antiviral applications (Ni, Shi, Tan, & Chen, 2017).

Insecticidal Applications

The synthesis of Pyridine derivatives and their testing against cowpea aphid, Aphis craccivora Koch, revealed that compounds such as N-morpholinium and piperidinium derivatives possess moderate to strong aphidicidal activities. This highlights the molecule's utility in developing new insecticides for agriculture (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Advanced Material Synthesis

In materials science, the molecule serves as a precursor in synthesizing tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate , a key intermediate of Vandetanib, an anticancer drug. This illustrates the molecule's importance in synthesizing complex organic compounds with significant pharmacological activities (Wang, Wang, Tang, & Xu, 2015).

Eigenschaften

IUPAC Name |

phenyl 4-[[[2-(2-methoxyphenoxy)acetyl]amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5/c1-27-19-9-5-6-10-20(19)28-16-21(25)23-15-17-11-13-24(14-12-17)22(26)29-18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZQNHBRTGQTGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide](/img/structure/B2982133.png)

![(3,4,5-Triethoxyphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2982136.png)

![2-(4-chlorophenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2982138.png)

![6-Tert-butyl-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2982139.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2,4-difluorophenyl)ethan-1-one](/img/structure/B2982143.png)

![8-(3-methoxypropyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2982152.png)